molecular formula C22H30FN3OS2 B165963 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone CAS No. 131540-59-5

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone

Numéro de catalogue B165963
Numéro CAS: 131540-59-5
Poids moléculaire: 435.6 g/mol
Clé InChI: IWOQWCKSTOAOMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays an important role in the signaling pathways that regulate B-cell development, activation, and survival.

Mécanisme D'action

BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone selectively binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling events that promote cell growth and survival. This leads to apoptosis (programmed cell death) of cancer cells and a reduction in tumor burden.
Biochemical and Physiological Effects:
3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has been shown to effectively inhibit BTK activity in both in vitro and in vivo models, leading to a decrease in the phosphorylation of downstream signaling molecules such as AKT and ERK. It also induces apoptosis of cancer cells and inhibits their proliferation. 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical use.

Avantages Et Limitations Des Expériences En Laboratoire

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone is a highly potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various cellular processes. It has been used to investigate the mechanisms of BCR signaling, as well as the effects of BTK inhibition on immune cell function and tumor growth. However, like any other experimental tool, 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has some limitations. It may not fully recapitulate the effects of genetic or other pharmacological approaches to BTK inhibition, and its off-target effects may need to be carefully evaluated in each experimental system.

Orientations Futures

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone is a promising drug candidate for the treatment of B-cell malignancies, and its clinical development is ongoing. Further studies are needed to evaluate its efficacy and safety in larger patient populations, as well as to identify biomarkers that can predict response to treatment. In addition, 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone may have potential applications in other diseases that involve dysregulated B-cell signaling, such as autoimmune disorders.

Méthodes De Synthèse

The synthesis of 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone involves several steps, including the reaction of 6-fluorobenzo[b]thiophene-3-carboxylic acid with 1-(tert-butoxycarbonyl)piperazine, followed by the addition of 3-bromo-1-chloropropane and 2,5,5-trimethyl-1,3-thiazolidine-4-one. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has been extensively studied in preclinical models of various cancers, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has shown promising results in inhibiting the growth and survival of cancer cells, as well as enhancing the efficacy of other anti-cancer agents. 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone is currently being evaluated in clinical trials for the treatment of relapsed or refractory B-cell malignancies.

Propriétés

Numéro CAS

131540-59-5

Nom du produit

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone

Formule moléculaire

C22H30FN3OS2

Poids moléculaire

435.6 g/mol

Nom IUPAC

3-[4-[4-(6-fluoro-1-benzothiophen-3-yl)piperazin-1-yl]butyl]-2,5,5-trimethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H30FN3OS2/c1-16-26(21(27)22(2,3)29-16)9-5-4-8-24-10-12-25(13-11-24)19-15-28-20-14-17(23)6-7-18(19)20/h6-7,14-16H,4-5,8-13H2,1-3H3

Clé InChI

IWOQWCKSTOAOMQ-UHFFFAOYSA-N

SMILES

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

SMILES canonique

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

Synonymes

3-(4-(1-(6-fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone
HP 236
HP-236
P 9236
P-9236

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.